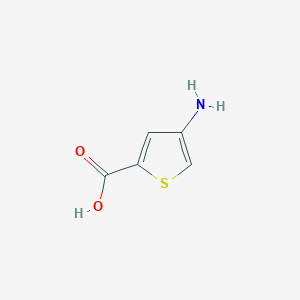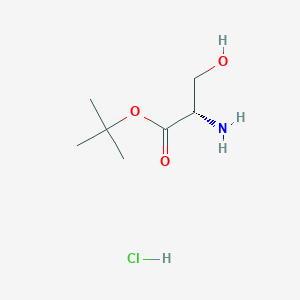![molecular formula C₁₈H₂₁N₃O₆ B042587 7,8-Dimethyl-5-(2,3,4,5-tetrahydroxypentyl)pyrido[4,3-b]quinoxaline-1,3-dione CAS No. 64183-66-0](/img/structure/B42587.png)
7,8-Dimethyl-5-(2,3,4,5-tetrahydroxypentyl)pyrido[4,3-b]quinoxaline-1,3-dione
説明
7,8-Dimethyl-5-(2,3,4,5-tetrahydroxypentyl)pyrido[4,3-b]quinoxaline-1,3-dione, also known as PQX-1,3-D, is a novel synthetic compound that has recently been studied for its potential applications in scientific research. This compound has been found to possess a range of properties, such as high solubility, low toxicity, and strong binding affinity for certain proteins, which make it an attractive option for use in laboratory experiments.
詳細な合成法
Design of the Synthesis Pathway
The synthesis of 7,8-Dimethyl-5-(2,3,4,5-tetrahydroxypentyl)pyrido[4,3-b]quinoxaline-1,3-dione can be achieved through a multi-step reaction sequence involving the condensation of various starting materials.
Starting Materials
2,3,4,5-tetrahydroxypentanal, 2,3,4,5-tetrahydroxypentanoic acid, dimethylamine, 2,3-dimethylquinoxaline-6,7-dione
Reaction
Condensation of 2,3,4,5-tetrahydroxypentanal with dimethylamine to form the corresponding imine intermediate., Reduction of the imine intermediate with sodium borohydride to yield the corresponding amine., Condensation of the amine with 2,3-dimethylquinoxaline-6,7-dione to form the desired pyrido[4,3-b]quinoxaline-1,3-dione., Subsequent alkylation of the pyrido[4,3-b]quinoxaline-1,3-dione with 2,3,4,5-tetrahydroxypentanoic acid under acidic conditions to introduce the desired 2,3,4,5-tetrahydroxypentyl substituent., Final step involves the selective methylation of the 7 and 8 positions of the pyrido[4,3-b]quinoxaline-1,3-dione using methyl iodide and potassium carbonate in DMF.
科学的研究の応用
7,8-Dimethyl-5-(2,3,4,5-tetrahydroxypentyl)pyrido[4,3-b]quinoxaline-1,3-dione has been studied for its potential applications in scientific research. It has been found to possess a range of properties, such as high solubility, low toxicity, and strong binding affinity for certain proteins, which make it an attractive option for use in laboratory experiments. It has been used in a variety of scientific research applications, such as in the study of protein-protein interactions, enzyme inhibition, and drug delivery systems. It has also been used in the study of cancer cells and the development of novel therapeutic agents.
作用機序
The mechanism of action of 7,8-Dimethyl-5-(2,3,4,5-tetrahydroxypentyl)pyrido[4,3-b]quinoxaline-1,3-dione is not yet fully understood. However, it is believed that the compound binds to certain proteins and enzymes, which in turn alters their activity and function. This binding is thought to be mediated by hydrogen bonding and hydrophobic interactions. It is also believed that the compound may interact with other molecules in the cell, such as DNA and RNA, which could affect gene expression and cellular processes.
生化学的および生理学的効果
7,8-Dimethyl-5-(2,3,4,5-tetrahydroxypentyl)pyrido[4,3-b]quinoxaline-1,3-dione has been found to possess a range of biochemical and physiological effects. In laboratory experiments, it has been found to inhibit the activity of certain enzymes and proteins, which in turn can affect cellular processes. It has also been found to affect the expression of certain genes, which could lead to changes in the cell’s physiology. In addition, the compound has been found to have an anti-inflammatory effect, which could be beneficial in the treatment of certain diseases.
実験室実験の利点と制限
The advantages of using 7,8-Dimethyl-5-(2,3,4,5-tetrahydroxypentyl)pyrido[4,3-b]quinoxaline-1,3-dione for laboratory experiments include its high solubility, low toxicity, and strong binding affinity for certain proteins. These properties make it an attractive option for use in laboratory experiments. However, there are some limitations to using this compound. For example, its mechanism of action is not yet fully understood, which could lead to unexpected results. In addition, the compound may interact with other molecules in the cell, which could lead to unexpected effects.
将来の方向性
The potential future directions for 7,8-Dimethyl-5-(2,3,4,5-tetrahydroxypentyl)pyrido[4,3-b]quinoxaline-1,3-dione include further research into its mechanism of action and its potential applications in the treatment of certain diseases. In addition, further research could be conducted into its potential use in the development of novel therapeutic agents. Finally, further research could be conducted into its potential use in drug delivery systems and the study of protein-protein interactions.
特性
IUPAC Name |
7,8-dimethyl-5-(2,3,4,5-tetrahydroxypentyl)pyrido[4,3-b]quinoxaline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O6/c1-8-3-10-11(4-9(8)2)21(6-13(23)17(26)14(24)7-22)12-5-15(25)20-18(27)16(12)19-10/h3-5,13-14,17,22-24,26H,6-7H2,1-2H3,(H,20,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSMAKSRHMDDGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=CC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20982713 | |
| Record name | 1-Deoxy-1-(3-hydroxy-7,8-dimethyl-1-oxopyrido[3,4-b]quinoxalin-5(1H)-yl)pentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20982713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Deazariboflavin | |
CAS RN |
64183-66-0 | |
| Record name | 1-Carba-1-deazariboflavin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064183660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Deoxy-1-(3-hydroxy-7,8-dimethyl-1-oxopyrido[3,4-b]quinoxalin-5(1H)-yl)pentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20982713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















